Nicotinic Acetylcholine Receptor Potency
N-(4-fluorophenyl)-9H-fluorene-9-carboxamide exhibits weak functional activity at the human nicotinic acetylcholine receptor (nAChR) subtype TE671 (muscle), with an EC50 value of 30,000 nM (30 µM) [1]. In contrast, the endogenous agonist acetylcholine has an EC50 of approximately 1-10 µM, and potent synthetic agonists like epibatidine exhibit EC50 values in the low nanomolar range (e.g., ~10 nM) in similar assays [2]. This approximately 3000-fold lower potency indicates that the compound is a very weak agonist, unsuitable for applications requiring robust nAChR activation.
| Evidence Dimension | Functional potency (EC50) at human muscle-type nicotinic acetylcholine receptor (nAChR) |
|---|---|
| Target Compound Data | EC50 = 30,000 nM |
| Comparator Or Baseline | Acetylcholine: EC50 ~ 1-10 µM; Epibatidine: EC50 ~ 10 nM |
| Quantified Difference | ~3000-fold less potent than epibatidine; 3-30 fold less potent than acetylcholine |
| Conditions | Human nicotinic acetylcholine receptor subtype TE671 (muscle) in a functional assay |
Why This Matters
This data is critical for researchers studying nAChR pharmacology, as it confirms the compound's low potency, potentially making it a useful tool for negative control experiments or for studying low-affinity interactions without strong receptor activation.
- [1] BindingDB. (2025). Affinity Data for BDBM50056147: EC50 = 3.00E+4 nM for human Nicotinic acetylcholine receptor subtype TE671. BindingDB Database. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
- [2] Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of Medicinal Chemistry, 48(15), 4705-4745. View Source
